molecular formula C10H4BrCl3N2 B2354259 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine CAS No. 1551566-32-5

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Cat. No. B2354259
M. Wt: 338.41
InChI Key: LGXLUWNKIMWYGZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-chlorophenol” is a halophenol in which the hydrogens at positions 2 and 4 have been replaced by chlorine and bromine, respectively . It is a member of monochlorobenzenes and an organobromine compound .


Synthesis Analysis

“4-Bromo-2-chlorophenol” is known to be a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2-chlorophenol” is C6H4BrClO . The InChI string is 1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H and the InChI key is VIBJPUXLAKVICD-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4-Bromo-2-chlorophenol” is a metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols .


Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-2-chlorophenol” is 207.45 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Derivative Formations

  • 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has been involved in the synthesis of various heterocyclic compounds. For instance, studies have explored the direct synthesis of 4,6-dichloropyrimidines from benzyl- and phenyl-malonyl chlorides with organic thiocyanates, indicating the potential of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine in this field (Al-Rawi, David & Elvidge, 1983).

Reaction Mechanisms

  • Research on the reaction mechanisms involving 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has been conducted to understand its behavior in chemical syntheses. For example, the transformation of 2-halogenopyrimidines with hot hydriodic acid, including derivatives of 4,6-dichloropyrimidine, reveals important insights into dehalogenation processes (Brown & Waring, 1973).

Biological Applications

  • The compound has been used in the study of enzyme inhibitors. Investigations into the binding of various pyrimidine derivatives to dihydrofolic reductase, for example, have included derivatives of 4,6-dichloropyrimidine, highlighting its relevance in biochemical and pharmaceutical research (Baker, Lourens & Jordaan, 1967).

Intermediates in Synthesis

  • 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine serves as a key intermediate in synthesizing various pyrimidines and related compounds. Research has detailed the synthesis pathways using this compound as an intermediate, demonstrating its versatility in chemical manufacturing (Hou et al., 2016).

Crystallographic Analysis

  • X-ray crystallographic analysis of tautomeric dihydropyrimidine derivatives, including those related to 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine, has been conducted. Such studies are essential for understanding the structural and electronic properties of these compounds (Cho et al., 1986).

Safety And Hazards

“4-Bromo-2-chlorophenol” is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXLUWNKIMWYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

CAS RN

1551566-32-5
Record name 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
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